molecular formula C18H16N2O3S2 B2621408 1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421481-61-9

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No. B2621408
CAS RN: 1421481-61-9
M. Wt: 372.46
InChI Key: HEMKIBRETXZUQJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, also known as MTU, is a novel organic molecule that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. The compound's unique structure and properties make it an ideal candidate for designing new materials with specific properties.
In catalysis, this compound has been used as a ligand for various metal catalysts, enhancing their activity and selectivity in various reactions. The compound's ability to form strong metal-ligand bonds and its unique electronic properties make it an excellent ligand for catalytic applications.

Mechanism of Action

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea's mechanism of action is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound binds to specific proteins in the cell, disrupting their function and causing the cell to undergo apoptosis. In neurodegenerative disorders, this compound is believed to inhibit the formation of amyloid-beta plaques, which are responsible for the destruction of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory disorders.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several advantages for lab experiments, including its ease of synthesis and purification, its unique structure and properties, and its potential applications in various fields. However, the compound's low solubility in water and its potential toxicity at high concentrations can pose limitations for some experiments.

Future Directions

There are several future directions for research on 1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, including its potential applications in drug discovery, material science, and catalysis. In drug discovery, this compound can be further studied for its anticancer and neuroprotective properties, and its potential use in treating other diseases. In material science, the compound can be used as a building block for designing new materials with specific properties. In catalysis, this compound can be further studied as a ligand for various metal catalysts, enhancing their activity and selectivity in various reactions.

Synthesis Methods

1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can be synthesized using different methods, including the reaction of 2-aminophenol with 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde in the presence of a catalyst. The reaction yields this compound, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques like NMR and mass spectrometry.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-23-14-6-3-2-5-13(14)20-18(22)19-11-12-8-9-16(25-12)17(21)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKIBRETXZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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